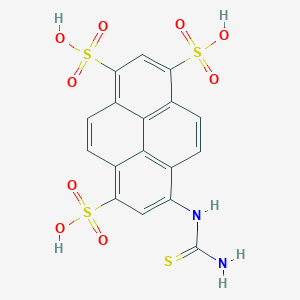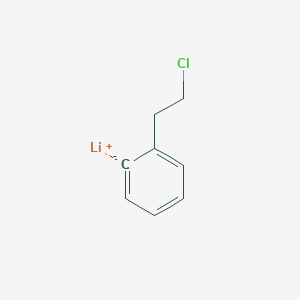
lithium;2-chloroethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-chloroethylbenzene is an organolithium compound that combines lithium with 2-chloroethylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;2-chloroethylbenzene typically involves the reaction of 2-chloroethylbenzene with a lithium reagent. One common method is the reaction of 2-chloroethylbenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-chloroethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The chlorine atom in 2-chloroethylbenzene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium;2-chloroethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of lithium;2-chloroethylbenzene involves its ability to act as a nucleophile or electrophile in chemical reactions. The lithium atom can coordinate with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;2-bromoethylbenzene
- Lithium;2-iodoethylbenzene
- Lithium;2-fluoroethylbenzene
Uniqueness
Lithium;2-chloroethylbenzene is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile reagent in organic synthesis. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
137092-46-7 |
|---|---|
Fórmula molecular |
C8H8ClLi |
Peso molecular |
146.6 g/mol |
Nombre IUPAC |
lithium;2-chloroethylbenzene |
InChI |
InChI=1S/C8H8Cl.Li/c9-7-6-8-4-2-1-3-5-8;/h1-4H,6-7H2;/q-1;+1 |
Clave InChI |
UNNJEWSPACRCQP-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C([C-]=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
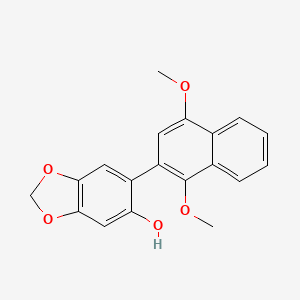
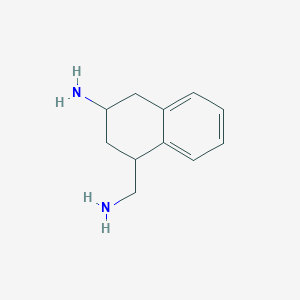

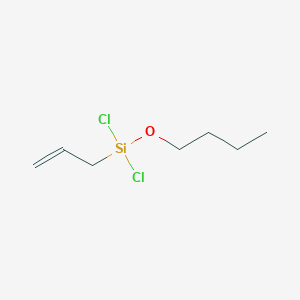
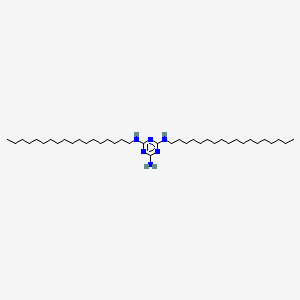
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)

![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
